2-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide
Description
2-Fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide is a benzamide derivative featuring a fluorine atom at the ortho position of the benzamide moiety and a pyrrolidine-substituted ethyl ketone group attached to the phenyl ring. This compound is of interest due to its structural similarity to inhibitors targeting enzymes like butyrylcholinesterase (BChE) and ion channels, as evidenced by analogs in the literature . The pyrrolidine group may enhance binding affinity through its nitrogen lone pair and hydrophobic interactions, while the fluorine atom likely improves metabolic stability and lipophilicity .
Properties
IUPAC Name |
2-fluoro-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c20-17-6-2-1-5-16(17)19(24)21-15-9-7-14(8-10-15)13-18(23)22-11-3-4-12-22/h1-2,5-10H,3-4,11-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKZMLMFDSHSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Coupling with Benzamide: The final step involves coupling the fluorinated intermediate with a benzamide derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes or receptors. The pyrrolidine ring and benzamide moiety contribute to the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pharmacological Activity and Substituent Effects
- Pyrrolidine vs. Morpholine : Compound 9 (pyrrolidine) and 10 (morpholine) from both inhibit BChE but differ in electronic properties. Pyrrolidine’s saturated five-membered ring may favor hydrophobic interactions, while morpholine’s oxygen atom could engage in hydrogen bonding .
- Halogen Effects : The target’s 2-fluoro group contrasts with bromine in compound 11 and chlorine in . Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to bulkier halogens .
- Amide Side Chains: Piperidine-based analogs () target Ca²⁺ channels, suggesting that bulkier amines (e.g., phenylamino groups) shift activity away from BChE toward ion channels .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl groups in and increase lipophilicity but may reduce solubility, whereas the target’s fluorine balances stability and solubility .
- Melting Points : Pyrrolidine-containing analogs (e.g., compound 9) are oils, while morpholine derivatives (compound 10) share similar states. Piperidine-based compounds () form solids, likely due to crystalline packing from rigid side chains .
Biological Activity
2-Fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant research findings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. The compound's derivatives have shown promising results in inhibiting various cancer cell lines. For instance, modifications of similar structures have demonstrated significant cytotoxicity against human tumor cell lines, notably with IC50 values indicating potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| Human cervical carcinoma (HeLa) | 2.76 |
| Colon adenocarcinoma (Caco-2) | 9.27 |
| Renal cancer (RXF 486) | 1.143 |
These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest, although further studies are required to elucidate the precise pathways involved .
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, its structural analogs have been shown to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. The inhibition of nSMase2 leads to reduced exosome release from cells, which is crucial for cellular communication and may contribute to the progression of neurodegenerative conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the benzamide core significantly influence its potency and selectivity. For instance, the introduction of electron-withdrawing groups has been associated with enhanced activity against specific cancer cell lines.
Study 1: Antitumor Activity Evaluation
A study evaluated several derivatives of benzamide compounds against a panel of human cancer cell lines. The results indicated that certain substitutions led to a marked increase in antitumor activity, particularly against ovarian and renal cancer cell lines. The most active compounds exhibited IC50 values significantly lower than those of standard chemotherapeutic agents .
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of related compounds in models of Alzheimer's disease. The findings revealed that these compounds could reduce amyloid-beta aggregation and improve cognitive function in animal models, suggesting a potential therapeutic role for compounds like this compound in neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
